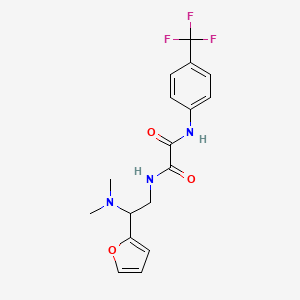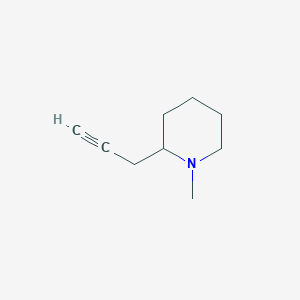
ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. It is a pyrazole carboxylate ester that has been synthesized in various ways and has shown promising results in several studies.
Applications De Recherche Scientifique
Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate has been used in several scientific research studies. One of its primary applications is in the development of new drugs. It has been found to have potential as an anti-inflammatory agent, and studies have shown that it can inhibit the production of pro-inflammatory cytokines. It has also been found to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Additionally, it has been used in the development of new pesticides and herbicides.
Mécanisme D'action
The mechanism of action of Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, it has been found to have anti-oxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate in lab experiments is its relatively simple synthesis method. It can be synthesized in good yields using common reagents. Additionally, it has shown promising results in several scientific research studies, indicating its potential use in the development of new drugs and pesticides. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines, and more research is needed to determine its safety for use in humans.
Orientations Futures
There are several future directions for research involving Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate. One potential direction is the development of new drugs based on this compound. It has shown potential as an anti-inflammatory and anti-cancer agent, and further research could lead to the development of new drugs for these conditions. Additionally, more research is needed to determine the safety and toxicity of this compound, particularly in humans. Finally, more studies are needed to determine the full mechanism of action of this compound, which could lead to a better understanding of its potential uses.
Méthodes De Synthèse
The synthesis of Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate can be achieved through various methods. One of the most common methods involves the reaction of 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. Both methods yield the desired compound in good yields.
Propriétés
IUPAC Name |
ethyl 4-bromo-1-butan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-7(3)13-6-8(11)9(12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIMFTDFCPCWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)OCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-Dimethoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B2736167.png)
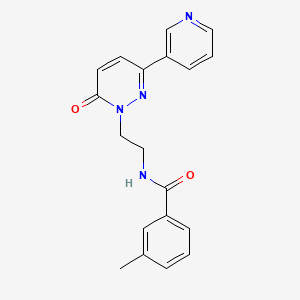
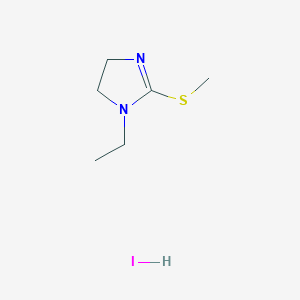

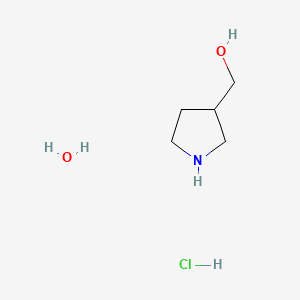
![3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2736174.png)
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2736176.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2736177.png)
![1-(4-Cyclopentylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2736178.png)

![N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2736182.png)

